N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
Description
N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a mercapto (-SH) group at position 3. The benzenesulfonamide moiety is linked to the triazole via a phenyl spacer.
Properties
Molecular Formula |
C20H16N4O2S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H16N4O2S2/c25-28(26,18-9-5-2-6-10-18)23-16-13-11-15(12-14-16)19-21-22-20(27)24(19)17-7-3-1-4-8-17/h1-14,23H,(H,22,27) |
InChI Key |
CCRRMIWPDYTCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Triazole Core Formation
The triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing precursors. For example, phenylhydrazine reacts with carbon disulfide in ethanol under reflux to form 4-phenyl-5-mercapto-1,2,4-triazole-3-thiol. This step is critical for establishing the mercapto group at position 5 of the triazole.
Reaction Conditions:
Functionalization with Benzenesulfonamide
Reduction of Nitro to Amine
The nitro group on the 4-nitrophenyl substituent is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen atmosphere in ethanol achieves quantitative conversion.
Typical Conditions:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1 atm H₂ |
| Temperature | 60°C |
| Time | 2 hours |
| Yield | 85–90% |
Sulfonylation with Benzenesulfonyl Chloride
The amine intermediate undergoes sulfonylation with benzenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base to scavenge HCl.
Reaction Profile:
-
Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
-
Solvent: DCM
-
Time: 3 hours
-
Yield: 60–65%
Purification:
Alternative Routes via Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach. For instance, a propargyl sulfonamide derivative reacts with a pre-synthesized azide-containing triazole precursor in the presence of CuSO₄ and sodium ascorbate.
Advantages:
-
Regioselectivity: Forms 1,4-disubstituted triazoles exclusively.
-
Mild Conditions: Room temperature, aqueous-organic biphasic systems.
Limitations:
-
Requires pre-functionalized azide and alkyne precursors.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis using a C18 column and acetonitrile-water mobile phase (70:30) shows >98% purity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for cyclocondensation steps. For example, a tubular reactor operating at 100°C achieves 90% conversion in 30 minutes.
Green Chemistry Metrics
-
Atom Economy: 85% for the CuAAC route.
-
E-Factor: 2.3 (kg waste/kg product) using ethanol as a solvent.
Challenges and Mitigation Strategies
Mercapto Group Oxidation
The thiol group is prone to oxidation during storage. Solutions include:
Sulfonylation Side Reactions
Over-sulfonylation is minimized by:
-
Stoichiometric Control: Incremental addition of sulfonyl chloride.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–75 | 95 | High |
| CuAAC | 80–85 | 98 | Moderate |
| Continuous Flow | 90 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group (-SH) in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide exhibits significant antimicrobial activity. A study demonstrated its efficacy against several bacterial strains, suggesting potential as an antibiotic agent. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were attributed to its ability to disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .
Agricultural Applications
Fungicidal Activity
Due to its triazole structure, the compound has been investigated for fungicidal properties. It acts by inhibiting ergosterol biosynthesis in fungi, which is essential for maintaining cell membrane integrity. Field trials have shown that formulations containing this compound effectively control fungal diseases in crops .
Materials Science
Catalytic Applications
this compound has been explored as a ligand in coordination chemistry. It forms stable metal complexes that can serve as catalysts in various organic reactions, including oxidation and reduction processes .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally analogous derivatives:
Key Observations:
Biological Activity
N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C16H16N4O2S
- Molecular Weight: 336.39 g/mol
- SMILES Notation: SC1=NN=C(N1C2=CC=CC=C2)CN(S(=O)(C3=CC=CC=C3)=O)C
This compound features a triazole ring that is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Antiproliferative Effects: Research indicates that derivatives of the triazole scaffold exhibit significant antiproliferative activity against cancer cell lines, including colorectal cancer cells (HT-29) .
- Interaction with Biomolecules: The compound may interact with specific proteins or receptors, leading to alterations in cellular signaling pathways.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds and their derivatives. Below are key findings:
Table 1: Summary of Biological Activities
Case Studies
- Cardiovascular Effects : A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly reduced coronary resistance, suggesting potential cardiovascular benefits .
- Anticancer Potential : In vitro studies on triazole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in colorectal cancer cell lines. These findings highlight the potential use of triazole-containing compounds in cancer therapy .
Q & A
Q. Q1. What are the optimal synthetic routes for N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the assembly of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reaction of phenylthiosemicarbazide with appropriate carbonyl derivatives to form the triazole ring.
- Sulfonamide Coupling : Reacting the triazole intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust stoichiometry of sulfonylation reagents (1.2–1.5 equivalents) to avoid over-sulfonation .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure using SHELXL (for refinement) and ORTEP-3 (for visualization) to confirm bond lengths, angles, and hydrogen-bonding networks .
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments (e.g., sulfonamide NH: δ 10.2–10.8 ppm; triazole SH: δ 13.5–14.0 ppm) .
- FT-IR : Confirm functional groups (e.g., S–H stretch: ~2550 cm⁻¹; sulfonamide S=O: ~1150–1350 cm⁻¹) .
Q. Table 1: Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.8–8.2 (aromatic H), δ 10.5 (NH) | |
| FT-IR | 1340 cm⁻¹ (S=O), 2550 cm⁻¹ (S–H) | |
| XRD | Space group P2₁/c, Z = 4 |
Advanced Research Questions
Q. Q3. How can computational methods resolve contradictions in experimental data (e.g., crystallographic vs. spectroscopic hydrogen-bonding analysis)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Compare hydrogen-bonding patterns observed in XRD (e.g., N–H···O/S interactions ) with solution-state NMR data.
- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess intramolecular vs. intermolecular interactions. Discrepancies often arise from solvent effects or crystal packing .
Case Study : If XRD shows a bent triazole-SH group but NMR suggests free rotation, MD simulations in explicit solvent (e.g., DMSO) can model dynamic behavior .
Q. Q4. What strategies mitigate challenges in bioactivity studies, such as low solubility or off-target effects?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles (liposomal encapsulation) .
- Selectivity Profiling : Perform kinase/inhibitor assays (e.g., ATP-binding site competition) to differentiate target vs. off-target binding.
- Metabolite Tracking : LC-MS/MS identifies degradation products that may interfere with bioactivity .
Q. Q5. How does structural modification of the triazole or sulfonamide moieties impact biological activity?
Methodological Answer:
- Triazole Modifications : Replacing the mercapto group (–SH) with methylthio (–SCH₃) reduces oxidative instability but may decrease metal-binding affinity .
- Sulfonamide Substitutions : Electron-withdrawing groups (e.g., –CF₃) enhance enzyme inhibition (e.g., carbonic anhydrase) but increase hydrophobicity .
Table 2: Structure-Activity Relationships (SAR)
| Modification | Biological Impact | Reference |
|---|---|---|
| –SH → –SCH₃ | Reduced ROS scavenging, increased logP | |
| Sulfonamide –CF₃ | Enhanced enzyme inhibition (IC₅₀ ↓ 40%) |
Data Contradiction Analysis
Q. Q6. How to address discrepancies in reported crystallographic data (e.g., bond lengths vs. theoretical predictions)?
Methodological Answer:
- Validation Tools : Use PLATON or Mercury to check for over-refinement or missed symmetry.
- Theoretical Benchmarking : Compare experimental bond lengths (e.g., S–N: 1.63 Å ) with DFT-optimized values (1.60–1.65 Å). Discrepancies >0.05 Å suggest measurement errors .
- Temperature Effects : Low-temperature XRD (100 K) reduces thermal motion artifacts .
Emerging Research Directions
Q. Q7. What advanced applications exist for this compound in materials science or catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
